benzyl N-(2-fluoro-5-nitrophenyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-(2-fluoro-5-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c15-12-7-6-11(17(19)20)8-13(12)16-14(18)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGIFUHVMGFLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(2-fluoro-5-nitrophenyl)carbamate typically involves the reaction of benzyl chloroformate with 2-fluoro-5-nitroaniline under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous medium.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl N-(2-fluoro-5-aminophenyl)carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-(2-fluoro-5-nitrophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-(2-fluoro-5-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The fluoro and nitro groups play a crucial role in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Table 2: Physicochemical and Functional Comparisons
Key Observations:
- Bioactivity: Methylthiazole-containing tert-butyl carbamates (e.g., 42d) are hypothesized to target kinase or protease enzymes due to thiazole’s prevalence in bioactive molecules. The target compound’s nitro group may confer redox activity or serve as a precursor for amino groups via reduction .
- Enzyme Selectivity : Benzyl carbamates in isosorbide-based inhibitors () show selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), suggesting that the target compound’s benzyl group may similarly influence enzyme interactions .
Biological Activity
Benzyl N-(2-fluoro-5-nitrophenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a nitro group and a fluoro substituent on the aromatic ring. The synthesis typically involves the reaction of 2-fluoro-5-nitroaniline with benzyl chloroformate, resulting in the formation of the carbamate linkage. This reaction can be represented as follows:
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group can undergo reduction in biological systems, leading to the generation of reactive intermediates that may exert cytotoxic effects. Additionally, the fluoro substituent enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that nitro-substituted carbamates can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. In studies involving human cancer cell lines, such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer), compounds with similar structures demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 50 µM. These effects are likely mediated through apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of nitro-substituted carbamates against clinical isolates. This compound showed MIC values comparable to established antibiotics, indicating its potential as an alternative therapeutic agent.
- Cytotoxicity in Cancer Models : In a comparative study involving various carbamates, this compound demonstrated superior antiproliferative effects against multiple cancer cell lines. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing benzyl N-(2-fluoro-5-nitrophenyl)carbamate with high yield and purity?
- Methodology : Use carbamate-forming reactions under mild, catalyst-free conditions. For example, coupling 2-fluoro-5-nitroaniline with benzyl chloroformate in aqueous ethanol at 60–70°C for 6–8 hours . Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization (>95%) is achievable by controlling stoichiometry and avoiding side reactions (e.g., nitro group reduction) .
- Characterization : Confirm structure using H/C NMR (δ ~7.3–8.5 ppm for aromatic protons) and HRMS (exact mass: 304.06 g/mol) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Approach :
- NMR Spectroscopy : Assign aromatic protons (ortho-fluoro and para-nitro substituents cause distinct splitting patterns) and carbamate carbonyl ( ~155 ppm) .
- HPLC-PDA : Use a C18 column (MeCN/HO with 0.1% TFA) to assess purity (>98%) and detect nitro-related degradation products .
- Mass Spectrometry : ESI-HRMS confirms molecular ion [M+H] at m/z 305.07 .
Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?
- Experimental Design :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) in buffers (pH 1–10). Monitor degradation via HPLC.
- The electron-withdrawing nitro group increases susceptibility to hydrolysis in alkaline conditions (pH >9), requiring storage at 2–8°C in inert atmospheres .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry caused by fluorine and nitro substituents?
- Protocol :
- Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) .
- Refine structures using SHELXL (space group analysis, thermal parameters) and visualize with ORTEP-3 to confirm bond angles (C–F: ~1.34 Å, C–NO: ~1.47 Å) and torsion angles .
Q. What computational methods can predict the electronic effects of substituents on the carbamate’s reactivity?
- Strategy :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and HOMO-LUMO gaps. The fluoro group lowers electron density at the carbamate carbonyl, increasing electrophilicity .
- Compare with experimental IR data (C=O stretch at ~1700 cm) to validate computational models .
Q. How to design experiments to study the compound’s biological activity, such as enzyme inhibition or cellular uptake?
- Workflow :
- In Vitro Assays : Test inhibition of serine hydrolases (e.g., acetylcholinesterase) using Ellman’s method (λ = 412 nm) .
- Cellular Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track uptake in cancer cell lines (e.g., PC-3M) via confocal microscopy. Correlate results with molecular docking (AutoDock Vina) to identify binding pockets .
Data Analysis and Contradiction Resolution
Q. How to address discrepancies between NMR and mass spectrometry data during impurity profiling?
- Troubleshooting :
- If MS detects a [M+16] ion (suggesting oxidation), but NMR shows no hydroxyl signals, perform LC-MS/MS to identify nitro-to-nitrite oxidation byproducts .
- Cross-validate with IR (absence of –OH stretch at ~3200 cm) .
Q. What strategies mitigate crystallographic disorder in structures with flexible benzyl groups?
- Refinement Tips :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
